The Core Essentials of 6-Fluoro-2-methyl-1H-indole: A Technical Guide for Researchers
The Core Essentials of 6-Fluoro-2-methyl-1H-indole: A Technical Guide for Researchers
For Immediate Release: This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and potential biological significance of 6-fluoro-2-methyl-1H-indole. This fluorinated indole derivative is a valuable building block in medicinal chemistry, offering a scaffold for the development of novel therapeutics.
Core Compound Specifications
CAS Number: 40311-13-5[1]
Molecular Formula: C₉H₈FN
Molecular Weight: 149.16 g/mol [1][2]
| Property | Value | Source |
| IUPAC Name | 6-fluoro-2-methyl-1H-indole | PubChem |
| Melting Point | 100 °C | Sigma-Aldrich |
| Boiling Point | 269.2 °C at 760 mmHg | Sigma-Aldrich |
| InChI | InChI=1S/C9H8FN/c1-6-4-7-2-3-8(10)5-9(7)11-6/h2-5,11H,1H3 | PubChem |
| Canonical SMILES | CC1=CC2=C(N1)C=C(C=C2)F | PubChem |
Synthesis and Experimental Protocols
The synthesis of 6-fluoro-2-methyl-1H-indole can be achieved through various established chemical reactions. The Fischer indole synthesis is a classic and versatile method for this purpose.
Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 6-fluoro-2-methyl-1H-indole, (4-fluorophenyl)hydrazine and acetone are the typical starting materials.
Experimental Protocol Outline:
-
Hydrazone Formation: (4-fluorophenyl)hydrazine hydrochloride is dissolved in a suitable solvent like ethanol. An equimolar amount of acetone is added, and the mixture is refluxed for 1-2 hours to form the corresponding hydrazone.
-
Cyclization: An acid catalyst, such as polyphosphoric acid or zinc chloride, is added to the hydrazone. The mixture is then heated to temperatures between 80-150°C for 1-4 hours to induce cyclization.
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using column chromatography to yield pure 6-fluoro-2-methyl-1H-indole.[3]
Alternative Synthesis from 1-(4-fluoro-2-nitrophenyl)propan-2-one
A high-yield synthesis route involves the reductive cyclization of 1-(4-fluoro-2-nitrophenyl)propan-2-one.
Experimental Protocol Example:
In a 100 mL stainless steel autoclave, 1.0 g (5.1 mmol) of 1-(4-fluoro-2-nitrophenyl)propan-2-one, 130 mg (4 mol%) of triruthenium carbonyl, 397 mg of 2,2'-bipyridine, and 40 g of toluene are combined. The system is reacted under a nitrogen atmosphere. Upon completion, analysis by high-performance liquid chromatography (HPLC) can be performed to confirm the conversion to 6-fluoro-2-methylindole. This method has been reported to achieve a yield of up to 97.0%.[2]
Biological Significance and Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a fluorine atom can significantly enhance a molecule's pharmacological properties, including metabolic stability and binding affinity. 6-Fluoro-2-methyl-1H-indole and its derivatives have been investigated for a range of biological activities.
Kinase Inhibition
Derivatives of 6-fluoro-2-methyl-1H-indole have shown potential as inhibitors of various protein kinases, which are key targets in cancer therapy. The dysregulation of kinase signaling pathways is a hallmark of many cancers.
Targeted Signaling Pathways:
-
RAS/RAF/MEK/ERK Pathway: This is a critical signaling cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, a key component of this pathway, are common in melanoma. Indole-based compounds have been explored as inhibitors of mutant BRAF.[4][5]
-
EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another important target in oncology. Overexpression or activating mutations of EGFR can lead to uncontrolled cell growth. Some indole derivatives have shown inhibitory activity against EGFR.
Cytochrome P450 Inhibition
Cytochrome P450 (CYP) enzymes are crucial for the metabolism of a vast array of drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Some indole-containing compounds have been identified as inhibitors of specific CYP isoforms. Understanding the interaction of new chemical entities with CYP enzymes is a critical step in drug development. While specific inhibitory data for 6-fluoro-2-methyl-1H-indole is not extensively published, the indole scaffold is known to interact with these enzymes.
Experimental Protocol for CYP Inhibition Assay:
A common method to assess CYP inhibition is through in vitro assays using human liver microsomes, which contain a mixture of CYP enzymes.
-
Incubation: Human liver microsomes are incubated with a specific probe substrate for a particular CYP isoform and varying concentrations of the test compound (e.g., 6-fluoro-2-methyl-1H-indole).
-
Metabolite Quantification: The reaction is stopped, and the amount of metabolite produced from the probe substrate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism (IC50) is calculated to determine the inhibitory potency.
Conclusion
6-Fluoro-2-methyl-1H-indole is a compound of significant interest in the field of medicinal chemistry. Its straightforward synthesis and the versatile nature of the fluorinated indole scaffold make it an attractive starting point for the development of new therapeutic agents, particularly in the area of oncology. Further research into its specific biological targets and mechanisms of action will continue to unveil its full potential in drug discovery.
Figure 1. Structure and numbering of 6-fluoro-2-methyl-1H-indole.
